molecular formula C9H13NO2 B12882976 (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine CAS No. 104798-57-4

(1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine

Katalognummer: B12882976
CAS-Nummer: 104798-57-4
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: ZEHTYAJIBBKZOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine is an organic compound that features a furan ring, an ethylidene group, and a methoxyethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine typically involves the condensation reaction between furan-2-carbaldehyde and 2-methoxyethanamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and the ethylidene group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine involves its interaction with specific molecular targets. The furan ring and the ethylidene group play a crucial role in binding to these targets, which may include enzymes, receptors, or other biomolecules. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-(Furan-2-yl)ethylidene)-2-ethoxyethanamine
  • N-(1-(Furan-2-yl)ethylidene)-2-hydroxyethanamine
  • N-(1-(Furan-2-yl)ethylidene)-2-chloroethanamine

Uniqueness

N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts.

Eigenschaften

CAS-Nummer

104798-57-4

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

1-(furan-2-yl)-N-(2-methoxyethyl)ethanimine

InChI

InChI=1S/C9H13NO2/c1-8(10-5-7-11-2)9-4-3-6-12-9/h3-4,6H,5,7H2,1-2H3

InChI-Schlüssel

ZEHTYAJIBBKZOE-UHFFFAOYSA-N

Kanonische SMILES

CC(=NCCOC)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.